molecular formula C12H18N2S B8358819 2-Aminomethyl-5-cyclopentylthiomethyl-pyridine

2-Aminomethyl-5-cyclopentylthiomethyl-pyridine

Cat. No.: B8358819
M. Wt: 222.35 g/mol
InChI Key: GORFFMYJQUWYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminomethyl-5-cyclopentylthiomethyl-pyridine is a useful research compound. Its molecular formula is C12H18N2S and its molecular weight is 222.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

[5-(cyclopentylsulfanylmethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C12H18N2S/c13-7-11-6-5-10(8-14-11)9-15-12-3-1-2-4-12/h5-6,8,12H,1-4,7,9,13H2

InChI Key

GORFFMYJQUWYHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCC2=CN=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add borane-dimethylsulfide complex (6.9 mL, 13.7 mmol, 2M solution in THF) to a solution of 5-cyclopentylthiomethyl-pyridine-2-carbonitrile (1 g, 4 mmol) in THF (12 mL) at room temperature under a nitrogen atmosphere. Stir the solution at room temperature for 16 h. Concentrate the solution in vacuo, dissolve the residue in chloroform (50 mL), add ethylenediamine (0.72 g, 12 mmol) and stir at 50° C. for 1 h. Wash the mixture with water (10 mL), dry the organic phase over Na2SO4 and concentrate in vacuo. Purify the residue by SCX chromatography followed by chromatography on silica gel (10 g) eluting with DCM/2M ammonia in methanol (1:0 to 9:1 gradient) to obtain the title compound (0.24 g, 27%). MS (ES+) m/z: 223.1 (M+H)+.
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Yield
27%

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